molecular formula C6H3BrF3NO B1412172 4-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine CAS No. 1227494-05-4

4-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine

Cat. No. B1412172
CAS RN: 1227494-05-4
M. Wt: 241.99 g/mol
InChI Key: SDZLGVPGAFSPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine are typically characterized by regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine are influenced by the unique physicochemical properties of fluorine (van der Waals radius, 1.47 Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20 Å) but the atom with the largest electronegativity (3.98) .

Scientific Research Applications

Agrochemical Industry

4-Bromo-5-(trifluoromethyl)pyridin-2-ol: is a key structural motif in active agrochemical ingredients. Its derivatives are used extensively in crop protection, with more than 50% of the pesticides launched in the last two decades being fluorinated . The trifluoromethyl group, in particular, is a common feature in these compounds, contributing to their effectiveness in pest control.

Pharmaceutical Industry

This compound and its derivatives have found applications in the pharmaceutical industry. Several pharmaceutical products containing the trifluoromethylpyridine moiety have been approved for market, and many more are undergoing clinical trials . The unique physicochemical properties imparted by the fluorine atom make these derivatives valuable in drug development.

Veterinary Medicine

In veterinary medicine, 4-Bromo-5-(trifluoromethyl)pyridin-2-ol derivatives are used in the formulation of treatments for animals. Two veterinary products with this motif have been granted market approval, showcasing the compound’s versatility beyond human pharmaceuticals .

Material Science

The trifluoromethylpyridine derivatives are also significant in the field of material science. Their unique characteristics contribute to the development of functional materials with potential applications in various industries, including electronics and coatings .

Chemical Synthesis

This compound serves as an intermediate in chemical synthesis processes. For instance, its regioselective deprotonation followed by trapping with carbon dioxide can yield corresponding nicotinic acid derivatives, which are valuable in further chemical transformations .

Structural Analysis

The crystal structure of derivatives of 4-Bromo-5-(trifluoromethyl)pyridin-2-ol has been studied, providing insights into their molecular configuration and potential interactions. Such information is crucial for designing compounds with desired properties and activities .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety data sheet for 2-Bromo-5-(trifluoromethyl)pyridine, a similar compound, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

4-bromo-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZLGVPGAFSPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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